Synthesis and Characterization of 2-Ethyl-4-Nitro-2H-1,2,3-Triazole: A Technical Guide
Synthesis and Characterization of 2-Ethyl-4-Nitro-2H-1,2,3-Triazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-ethyl-4-nitro-2H-1,2,3-triazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the synthetic pathway, experimental protocols, and in-depth characterization of the target molecule.
Introduction
Nitrogen-containing heterocycles, particularly triazoles, are significant scaffolds in the development of pharmaceuticals and energetic materials. The introduction of a nitro group and an ethyl substituent onto the 1,2,3-triazole ring can modulate the molecule's electronic properties, stability, and biological activity. This guide focuses on the synthesis of the 2-ethyl-4-nitro-2H-1,2,3-triazole isomer, which is typically the major product in the alkylation of 4-nitro-1,2,3-triazole.
Synthesis of 2-Ethyl-4-Nitro-2H-1,2,3-Triazole
The primary synthetic route to 2-ethyl-4-nitro-2H-1,2,3-triazole involves the N-alkylation of 4-nitro-2H-1,2,3-triazole. The reaction proceeds via the formation of the triazole anion followed by nucleophilic attack on an ethylating agent.
Reaction Scheme
The synthesis is a two-step process starting from 2H-1,2,3-triazole:
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Nitration of 2H-1,2,3-triazole: The triazole ring is nitrated to introduce the nitro group at the 4-position.
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Alkylation of 4-nitro-2H-1,2,3-triazole: The resulting 4-nitro-2H-1,2,3-triazole is then alkylated with an ethylating agent. This reaction yields a mixture of three regioisomers: 1-ethyl-4-nitro-1H-1,2,3-triazole, 2-ethyl-4-nitro-2H-1,2,3-triazole, and 1-ethyl-5-nitro-1H-1,2,3-triazole.
Studies have shown that the alkylation of the sodium salt of 4-nitro-1,2,3-triazole with ethyl bromide results in a mixture of the N1, N2, and N3 isomers in a molar ratio of approximately 4:8:1, respectively, making the desired 2-ethyl isomer the predominant product.[1]
Diagram of the Synthesis Workflow:
Caption: Synthetic pathway for 2-ethyl-4-nitro-2H-1,2,3-triazole.
Detailed Experimental Protocols
2.2.1. Synthesis of 4-Nitro-2H-1,2,3-triazole (Precursor)
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Materials: 2H-1,2,3-triazole, concentrated nitric acid (70%), concentrated sulfuric acid (98%).
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Procedure:
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In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, slowly add concentrated sulfuric acid to concentrated nitric acid.
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To this nitrating mixture, add 2H-1,2,3-triazole portion-wise, ensuring the temperature does not exceed 10 °C.
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After the addition is complete, stir the mixture at room temperature for 2 hours.
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Pour the reaction mixture onto crushed ice and extract with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-nitro-2H-1,2,3-triazole.
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2.2.2. Synthesis of 2-Ethyl-4-nitro-2H-1,2,3-triazole
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Materials: 4-Nitro-2H-1,2,3-triazole, sodium hydroxide or potassium hydroxide, ethyl bromide, ethanol.
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Procedure:
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Dissolve 4-nitro-2H-1,2,3-triazole in ethanol in a round-bottom flask.
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Add an equimolar amount of sodium hydroxide or potassium hydroxide to the solution and stir until the salt is formed.
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To this suspension, add ethyl bromide (1.1 equivalents) and reflux the mixture for 4-6 hours.
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Monitor the reaction by thin-layer chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.
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Evaporate the solvent from the filtrate under reduced pressure to obtain a crude mixture of the N-ethylated isomers.
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The desired 2-ethyl-4-nitro-2H-1,2,3-triazole can be purified from the isomeric mixture by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane). The major isomer, 2-ethyl-4-nitro-2H-1,2,3-triazole, will be the most abundant fraction.
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Characterization
The structural confirmation and purity assessment of the synthesized 2-ethyl-4-nitro-2H-1,2,3-triazole are performed using various spectroscopic and analytical techniques.
Diagram of the Characterization Workflow:
Caption: Analytical techniques for characterizing the final product.
Physical Properties
| Property | Value |
| Molecular Formula | C₄H₆N₄O₂ |
| Molecular Weight | 142.12 g/mol |
| Appearance | Expected to be a colorless to pale yellow solid or oil |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for 2-ethyl-4-nitro-2H-1,2,3-triazole, based on the analysis of analogous N-alkyl-4-nitro-1,2,3-triazoles.[1]
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.1-8.3 | s | 1H | CH of triazole ring |
| ~4.6-4.8 | q | 2H | N-CH₂ -CH₃ |
| ~1.5-1.7 | t | 3H | N-CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~145-148 | C -NO₂ of triazole ring |
| ~130-133 | C -H of triazole ring |
| ~55-58 | N-CH₂ -CH₃ |
| ~14-16 | N-CH₂-CH₃ |
Table 3: Predicted FTIR Data (KBr, cm⁻¹)
| Wavenumber (cm⁻¹) | Assignment |
| ~3140-3160 | C-H stretching (triazole ring) |
| ~2980-3000 | C-H stretching (aliphatic) |
| ~1540-1560 | Asymmetric NO₂ stretching |
| ~1340-1360 | Symmetric NO₂ stretching |
| ~1440-1460 | C-N stretching (ring) |
| ~1300-1320 | N-N stretching (ring) |
Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight of the synthesized compound.
Table 4: Predicted Mass Spectrometry Data
| Technique | Expected [M+H]⁺ |
| Electrospray Ionization (ESI-MS) | 143.0569 |
Conclusion
This technical guide outlines a reliable method for the synthesis of 2-ethyl-4-nitro-2H-1,2,3-triazole via the alkylation of 4-nitro-2H-1,2,3-triazole. The provided experimental protocols and predicted characterization data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the preparation and identification of this and related compounds. The predominance of the desired N2-isomer in the alkylation reaction makes this a feasible synthetic route for obtaining 2-ethyl-4-nitro-2H-1,2,3-triazole for further investigation and application.
